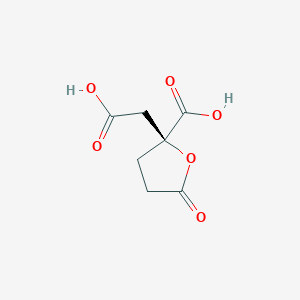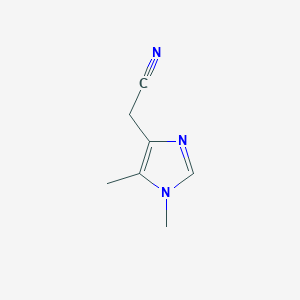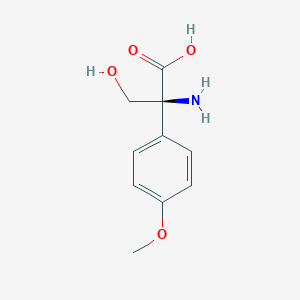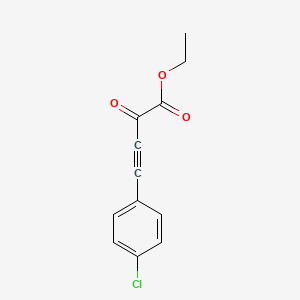
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile typically involves multi-step reactions. One common method includes the condensation of pyridine-3-carboxylic acid with 2-aminoquinoline, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions: 1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in different applications.
科学的研究の応用
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Similar Compounds:
- 1-(pyridine-3-carbonyl)-2H-quinoline-2-carboxamide
- 1-(pyridine-3-carbonyl)-2H-quinoline-2-thiol
- 1-(pyridine-3-carbonyl)-2H-quinoline-2-amine
Uniqueness: this compound stands out due to its unique combination of pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. Its nitrile group also provides additional sites for chemical modification, enhancing its versatility in various applications.
特性
分子式 |
C16H11N3O |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-14-8-7-12-4-1-2-6-15(12)19(14)16(20)13-5-3-9-18-11-13/h1-9,11,14H |
InChIキー |
HOFXQWJCKGKQDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CN=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)



![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)

![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)

